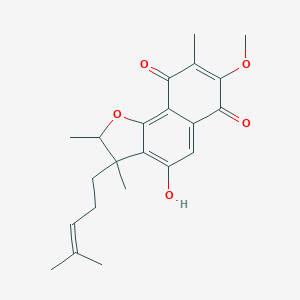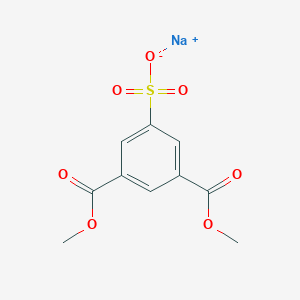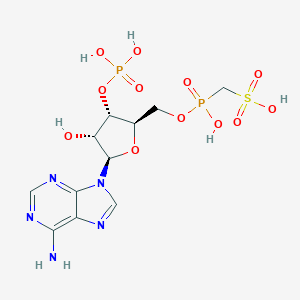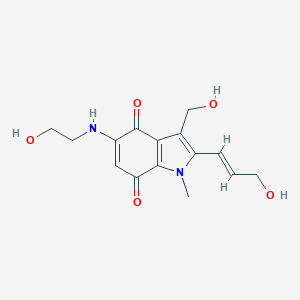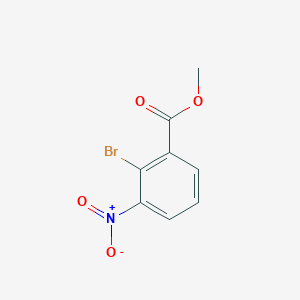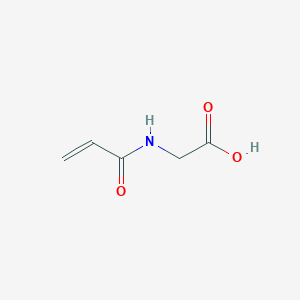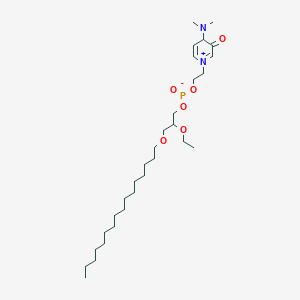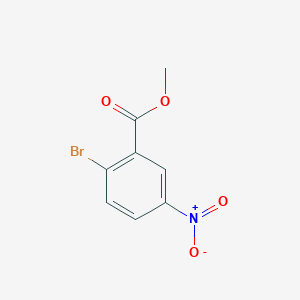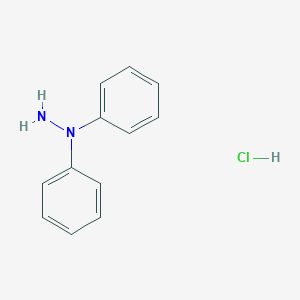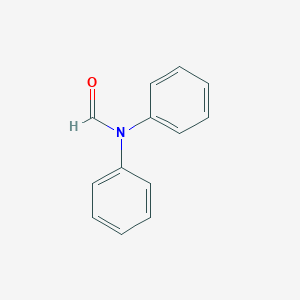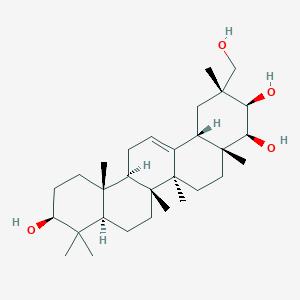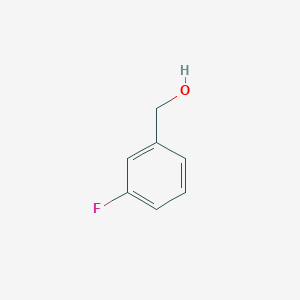
3-氟苄醇
描述
3-Fluorobenzyl alcohol is a compound that has been studied for various applications in chemical synthesis and biological systems. It is a fluorinated benzyl alcohol derivative, which means it contains a benzene ring bonded to a CH2OH group, with a fluorine atom substituting a hydrogen atom on the benzene ring.
Synthesis Analysis
The synthesis of 3-fluorobenzyl alcohol derivatives has been explored in several studies. For instance, a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been introduced, which can be cleaved under specific conditions, indicating the versatility of 3-fluorobenzyl alcohol in synthetic chemistry . Additionally, the synthesis of 3-fluoroaspartic acid involves a reaction with a dibenzyl difluoromaleate derivative, showcasing the reactivity of fluorinated benzyl alcohols in the synthesis of amino acid derivatives .
Molecular Structure Analysis
The molecular structure of 3-fluorobenzyl alcohol and its derivatives has been a subject of interest. For example, the conformational preferences of o-cresols driven by fluorination have been investigated, revealing that the key conformers exhibit a six-membered intramolecular hydrogen-bond interaction, which is significantly enhanced in α-fluoro-o-cresols . This suggests that the presence of the fluorine atom in 3-fluorobenzyl alcohol could influence its molecular conformation and hydrogen-bonding properties.
Chemical Reactions Analysis
3-Fluorobenzyl alcohol undergoes various chemical reactions, including metal-mediated site-selective functionalization. It has been functionalized by metalation and subsequent carboxylation, demonstrating its utility as a substrate for the synthesis of new chemical entities . Moreover, the metabolic fate of 3-fluorobenzyl alcohol in rats has been studied, revealing that it is metabolized to glycine conjugates of benzoic acids and N-acetylcysteinyl conjugates, indicating its reactivity in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluorobenzyl alcohol derivatives have been characterized in several studies. For instance, the microwave and UV excitation spectra of 4-fluorobenzyl alcohol have been analyzed at high resolution, providing insights into the electronic states and torsional motions of the molecule . Additionally, the hydrodefluorination of fluoroaromatics, including 3-fluorobenzyl alcohol derivatives, has been catalyzed by a ruthenium NHC complex, demonstrating the selective reactivity of these compounds10.
科学研究应用
3-氟苄醇的代谢
研究表明,3-氟苄醇主要代谢为相应苯甲酸的甘氨酸共轭物,次要代谢产物包括N-乙酰半胱氨酸共轭物。这些发现对于了解这些化合物的代谢命运和潜在的治疗应用至关重要(Blackledge, Nicholson, & Wilson, 2003)。
氟发光探针和保护基的应用
蛋白酶敏感的氟发光探针
3-氟苄醇已被用于设计蛋白酶敏感的氟发光探针。这些探针被酶激活,表明它们在生化分析和医学诊断中的潜力(Richard et al., 2008)。
醇的新保护基
从3-氟苄醇衍生的苯基醚型保护基4-(叔丁基二苯基硅氧基)-3-氟苄基已被引入。其对氧化条件的稳定性和与某些合成过程的兼容性突显了它在有机化学中的实用性(Crich, Li, & Shirai, 2009)。
杀虫活性和催化
杀虫活性优化
研究表明,在苄醇中引入氟元素,如3-氟苄醇,可以增强杀虫活性。这些信息对于开发更有效的杀虫剂是有用的(Beddie, Farnham, & Khambay, 1995)。
芳基醇氧化酶中的催化
对涉及木质素降解的酶芳基醇氧化酶的研究表明,3-氟苄醇通过底物相互作用影响催化机制。这种理解在酶学中具有重要意义,可能在生物技术应用中有潜在价值(Ferreira等,2015)。
分子吸附和氧化
分子吸附研究
对胆酸和3-氟苄醇的包含复合物进行了受控速率热重法研究。这些研究提供了对分子吸附机制的见解,这在制药和材料科学中是重要的(Shibakami et al., 1996)。
氟苄衍生物的氧化
探索了对p-氟苄衍生物,包括醇类,的氧化。这项研究有助于了解这些化合物的化学性质和反应,可以应用于各种化学合成过程(Conte et al., 1998)。
安全和危害
When handling 3-Fluorobenzyl alcohol, it’s recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .
属性
IUPAC Name |
(3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHRSLFSDGCJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196566 | |
| Record name | 3-Fluorobenzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzyl alcohol | |
CAS RN |
456-47-3 | |
| Record name | 3-Fluorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorobenzylic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorobenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluorobenzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorobenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUOROBENZYLIC ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH5YXR9U9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

